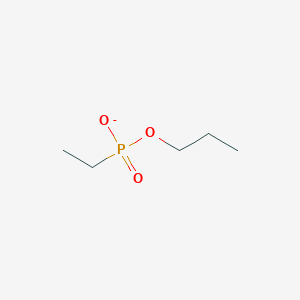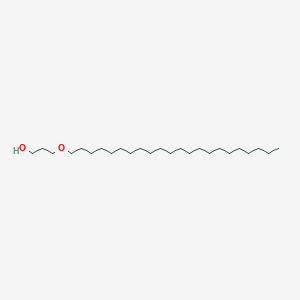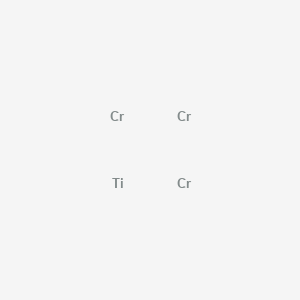
Chromium--titanium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium–titanium (3/1) is a compound that combines the properties of both chromium and titanium. Chromium is known for its high melting point, hardness, and resistance to corrosion, while titanium is renowned for its strength, low density, and biocompatibility. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of chromium–titanium (3/1) can be achieved through various synthetic routes. One common method involves the reduction of titanium dioxide (TiO₂) with chromium metal at high temperatures. This process typically requires a reducing agent, such as magnesium or aluminum, to facilitate the reduction reaction. The reaction is carried out in an inert atmosphere to prevent oxidation of the metals.
Industrial Production Methods
In industrial settings, the production of chromium–titanium (3/1) often involves the use of molten salt electrolysis. This method allows for the efficient extraction of the metals from their respective ores and their subsequent combination to form the desired compound. The process is highly controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Chromium–titanium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Chromium–titanium (3/1) can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are often performed in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. Common reagents for substitution reactions include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce chromium oxides and titanium oxides, while reduction reactions may yield pure chromium and titanium metals.
科学的研究の応用
Chromium–titanium (3/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including polymerization and hydrogenation reactions. Its high surface area and reactivity make it an effective catalyst for these processes.
Biology: In biological research, chromium–titanium (3/1) is used in the development of biosensors and bioimaging agents. Its biocompatibility and ability to interact with biological molecules make it a valuable tool in these fields.
Medicine: The compound is used in the development of medical implants and prosthetics due to its strength, low density, and biocompatibility. It is also being investigated for its potential use in drug delivery systems.
Industry: In industrial applications, chromium–titanium (3/1) is used in the production of high-strength alloys and coatings. Its resistance to corrosion and high-temperature stability make it ideal for use in harsh environments.
作用機序
The mechanism by which chromium–titanium (3/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalytic applications, the compound interacts with reactant molecules to lower the activation energy of the reaction, thereby increasing the reaction rate. In biological applications, the compound can interact with cellular components, such as proteins and nucleic acids, to modulate their activity and function.
類似化合物との比較
Chromium–titanium (3/1) can be compared with other similar compounds, such as chromium–nickel (3/1) and titanium–aluminum (3/1). While these compounds share some properties, chromium–titanium (3/1) is unique in its combination of high strength, low density, and biocompatibility. This makes it particularly valuable in applications where these properties are critical.
List of Similar Compounds
- Chromium–nickel (3/1)
- Titanium–aluminum (3/1)
- Chromium–cobalt (3/1)
- Titanium–vanadium (3/1)
特性
CAS番号 |
12599-27-8 |
|---|---|
分子式 |
Cr3Ti |
分子量 |
203.86 g/mol |
IUPAC名 |
chromium;titanium |
InChI |
InChI=1S/3Cr.Ti |
InChIキー |
IDFTVAXTFWUBTP-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Cr].[Cr].[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


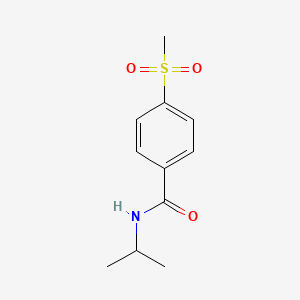

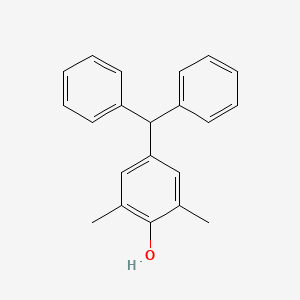
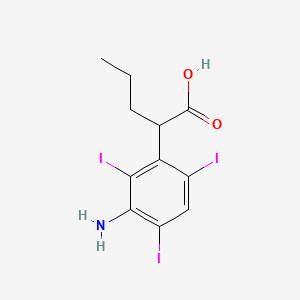
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
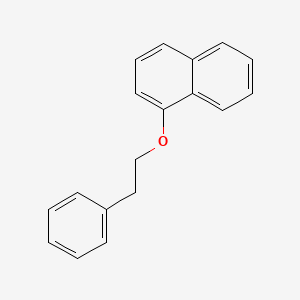



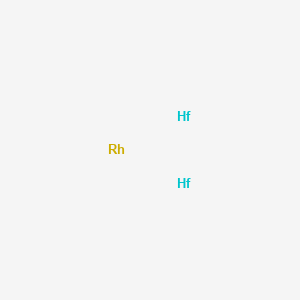
![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)
